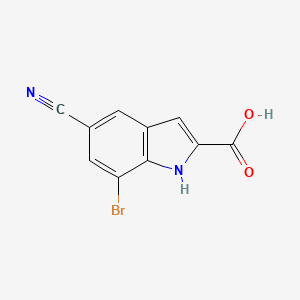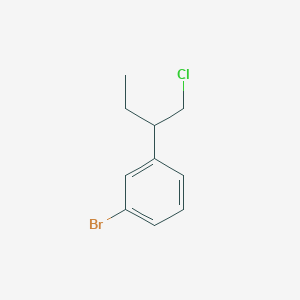
(2R)-4-Amino-1-ethoxybutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-Amino-1-ethoxybutan-2-ol is an organic compound with the molecular formula C6H15NO2. This compound is characterized by the presence of an amino group, an ethoxy group, and a hydroxyl group attached to a butane backbone. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific configuration of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Amino-1-ethoxybutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of ®-2-amino-1-butanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the ethoxy group is introduced to the butane backbone.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Purification of the final product is achieved through techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-Amino-1-ethoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include primary and secondary amines.
Substitution: The major products depend on the nucleophile used, such as azides or nitriles.
Applications De Recherche Scientifique
(2R)-4-Amino-1-ethoxybutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-4-Amino-1-ethoxybutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy group can enhance the compound’s solubility and bioavailability. The hydroxyl group can participate in various biochemical reactions, including enzymatic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-4-Amino-1-ethoxybutan-2-ol: The enantiomer of (2R)-4-Amino-1-ethoxybutan-2-ol, with a different spatial arrangement of atoms.
4-Amino-1-butanol: Lacks the ethoxy group, resulting in different chemical properties.
2-Amino-1-ethoxybutane: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific configuration and the presence of both an ethoxy group and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H15NO2 |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
(2R)-4-amino-1-ethoxybutan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-2-9-5-6(8)3-4-7/h6,8H,2-5,7H2,1H3/t6-/m1/s1 |
Clé InChI |
NUBQLNNGXSPDJE-ZCFIWIBFSA-N |
SMILES isomérique |
CCOC[C@@H](CCN)O |
SMILES canonique |
CCOCC(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)

![[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
![Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187740.png)
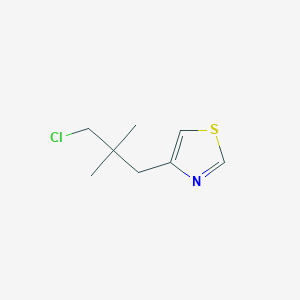
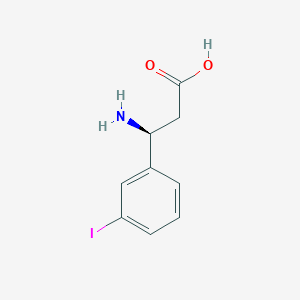

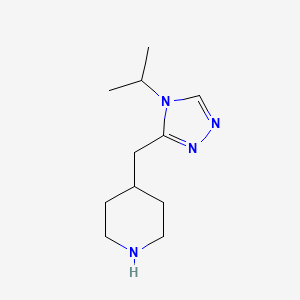

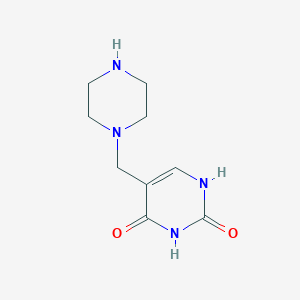
![6-amino-1-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13187786.png)
